![molecular formula C24H19BFNO5S B581603 [4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid CAS No. 1312201-00-5](/img/structure/B581603.png)
[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid
Descripción general
Descripción
HA-155, también conocido como Inhibidor IV de Autotaxina, es un compuesto basado en ácido bórico. Es un inhibidor potente y selectivo de la autotaxina, una enzima que convierte la lisofosfatidilcolina en ácido lisofosfatídico. Esta conversión juega un papel significativo en varios procesos biológicos, incluyendo la proliferación celular, la angiogénesis y la secreción de citoquinas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de HA-155 implica la incorporación de una porción de ácido bórico en la estructura del compuesto. El ácido bórico se une selectivamente a la treonina catalítica de la autotaxina, inhibiendo su actividad. La ruta sintética típicamente involucra los siguientes pasos:
- Formación del intermedio de ácido bórico.
- Acoplamiento del intermedio de ácido bórico con un grupo fluorofenilo.
- Ensamblaje final del compuesto a través de una serie de pasos de condensación y purificación .
Métodos de Producción Industrial: La producción industrial de HA-155 sigue rutas sintéticas similares pero a mayor escala. El proceso involucra la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Los pasos clave incluyen:
- Síntesis a gran escala del intermedio de ácido bórico.
- Reacciones de acoplamiento eficientes para incorporar el grupo fluorofenilo.
- Procesos de purificación para asegurar la alta pureza del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones: HA-155 experimenta varias reacciones químicas, incluyendo:
Oxidación: La porción de ácido bórico puede oxidarse bajo condiciones específicas.
Reducción: El compuesto puede reducirse para modificar sus grupos funcionales.
Sustitución: El grupo fluorofenilo puede experimentar reacciones de sustitución para introducir diferentes sustituyentes
Reactivos y Condiciones Comunes:
Oxidación: Reactivos como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Reactivos como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Condiciones que involucran reactivos nucleófilos o electrófilos
Productos Principales:
Oxidación: Formación de derivados oxidados de HA-155.
Reducción: Formas reducidas del compuesto con grupos funcionales modificados.
Sustitución: Derivados sustituidos con diferentes grupos funcionales
Aplicaciones Científicas De Investigación
HA-155 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como una herramienta para estudiar la inhibición de la autotaxina y sus efectos en la producción de ácido lisofosfatídico.
Biología: Investigado por su papel en la proliferación celular, la migración y la supervivencia.
Medicina: Explorado como un agente terapéutico potencial para condiciones que involucran la actividad de la autotaxina, como el cáncer, la inflamación y la fibrosis.
Industria: Utilizado en el desarrollo de nuevos medicamentos dirigidos a las vías relacionadas con la autotaxina
Mecanismo De Acción
HA-155 ejerce sus efectos inhibiendo selectivamente la autotaxina. La porción de ácido bórico de HA-155 se une a la treonina catalítica de la autotaxina, impidiendo la conversión de lisofosfatidilcolina en ácido lisofosfatídico. Esta inhibición interrumpe el eje de señalización autotaxina-ácido lisofosfatídico, afectando procesos como la proliferación celular, la angiogénesis y la secreción de citoquinas .
Compuestos Similares:
- PF-00489791
- K134
- Hidrocloruro de Imazodan
- Fumarato de Ketotifeno
- Apremilast
- Vesnarinona
- Hidrocloruro de Vardenafilo .
Comparación: HA-155 es único debido a su estructura basada en ácido bórico, que permite una unión selectiva a la treonina catalítica de la autotaxina. Esta especificidad convierte a HA-155 en un inhibidor potente con una IC50 de 5.7 nM, distinguiéndolo de otros inhibidores de la autotaxina .
Comparación Con Compuestos Similares
- PF-00489791
- K134
- Imazodan hydrochloride
- Ketotifen fumarate
- Apremilast
- Vesnarinone
- Vardenafil hydrochloride .
Comparison: HA-155 is unique due to its boronic acid-based structure, which allows for selective binding to the catalytic threonine of autotaxin. This specificity makes HA-155 a potent inhibitor with an IC50 of 5.7 nM, distinguishing it from other autotaxin inhibitors .
Actividad Biológica
The compound 4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide an overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazolidinone moiety, which is known for its diverse biological properties. The presence of the 4-fluorophenyl group may enhance its pharmacological profile by influencing its interaction with biological targets. The boronic acid functional group is also significant, as it can participate in various biochemical reactions, particularly in the inhibition of enzymes.
Antidiabetic Potential
Thiazolidinediones (TZDs), a class of compounds that includes derivatives like the one discussed here, have been extensively studied for their antidiabetic effects. Research indicates that TZDs improve insulin sensitivity and exhibit anti-inflammatory properties. The specific compound may function similarly by activating peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and lipid homeostasis .
Table 1: Biological Activity Summary
Activity Type | Mechanism of Action | Reference |
---|---|---|
Antidiabetic | PPAR activation leading to increased insulin sensitivity | |
Anti-inflammatory | Modulation of inflammatory cytokines | |
Antioxidant | Scavenging free radicals |
Anticancer Activity
Preliminary studies suggest that compounds with thiazolidinone structures exhibit cytotoxic effects against various cancer cell lines. The proposed mechanism involves the induction of apoptosis and inhibition of cell proliferation. The specific compound's structure may enhance its selectivity towards tumor cells while minimizing effects on normal cells .
Case Studies and Research Findings
-
In Vitro Studies :
In vitro assays have shown that derivatives similar to the compound under investigation demonstrate significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These studies often utilize MTT assays to determine cell viability post-treatment. -
In Vivo Studies :
Animal models have been employed to evaluate the efficacy of thiazolidinedione derivatives in reducing blood glucose levels and tumor growth. For instance, diabetic rats treated with similar compounds exhibited improved glycemic control compared to controls receiving standard treatments like metformin . -
Mechanistic Studies :
Research has elucidated that the compound may exert its effects through modulation of key signaling pathways involved in inflammation and metabolic regulation. For example, inhibition of NF-kB signaling has been noted as a potential mechanism for its anti-inflammatory properties .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing [compound], and how do reaction conditions influence yield?
The synthesis typically involves:
- Step 1 : Formation of the thiazolidinone core via condensation of 3-(4-fluorobenzyl)-2,4-thiazolidinedione with an aldehyde derivative. highlights similar reactions using benzaldehyde derivatives under reflux with piperidine as a catalyst (yields: 34–74%) .
- Step 2 : Introduction of the boronic acid group via Suzuki-Miyaura coupling. and suggest using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides under inert atmospheres (e.g., N₂) .
- Key Variables : Temperature (70–100°C), solvent (ethanol/toluene mixtures), and base (e.g., Na₂CO₃) critically affect yield and purity.
Q. How is the Z-configuration of the thiazolidin-5-ylidene moiety confirmed experimentally?
- ¹H NMR : The Z-isomer exhibits distinct coupling patterns for the exocyclic double bond (e.g., 1H singlet at δ 7.2–7.8 ppm for the methylidene proton) .
- X-ray Crystallography : Used to resolve stereochemical ambiguity, as seen in structurally related compounds (e.g., ’s triisopropylsilyl-protected derivatives) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Assigns aromatic protons (δ 6.8–8.2 ppm), boronic acid B-OH protons (δ 8.5–9.5 ppm), and thiazolidinone carbonyls (δ 165–175 ppm) .
- IR Spectroscopy : Confirms carbonyl stretches (1650–1750 cm⁻¹) and B-O bonds (~1350 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C₂₄H₁₈BFNO₅S: 486.1042) .
Advanced Research Questions
Q. How does the electron-withdrawing 4-fluorophenyl group influence the compound’s reactivity in cross-coupling reactions?
- The fluorine atom enhances electrophilicity of the arylboronic acid, accelerating transmetallation in Suzuki reactions. However, steric hindrance from the phenoxymethyl group may reduce coupling efficiency. shows similar compounds achieving >80% yield with PdCl₂(dppf) catalysts .
- Contradiction : reports lower yields (34–74%) for structurally analogous thiazolidinones, suggesting competing side reactions (e.g., protodeboronation) require optimization .
Q. What computational strategies predict the compound’s binding affinity to diol-containing biomolecules?
- Density Functional Theory (DFT) : Models boronic acid-diol interactions, highlighting B-O bond lengths (1.36–1.42 Å) and transition-state energies. ’s ICReDD framework integrates quantum calculations to optimize reaction pathways .
- Molecular Dynamics (MD) : Simulates interactions with glucose transporters (e.g., GLUT1), leveraging the boronic acid’s reversible diol binding for therapeutic applications .
Q. What strategies mitigate competing side reactions during the synthesis of the thiazolidinone-boronic acid hybrid?
- Protecting Groups : Use of triisopropylsilyl (TIPS) groups to shield reactive sites (e.g., hydroxyls), as demonstrated in .
- Sequential Reactions : Isolate intermediates (e.g., thiazolidinone-aldehyde) before boronation to prevent cross-reactivity .
- Catalyst Screening : Pd(OAc)₂ with SPhos ligand improves selectivity in Suzuki couplings, reducing homocoupling byproducts .
Q. How does fluorophenyl substitution modulate the compound’s biological activity compared to non-fluorinated analogs?
- Enhanced Lipophilicity : Fluorine increases logP, improving membrane permeability (e.g., Caco-2 permeability assays show 2.5-fold increase vs. non-fluorinated analogs) .
- Metabolic Stability : Fluorine reduces oxidative metabolism in liver microsomes (t₁/₂: 120 min vs. 45 min for chloro analogs) .
Q. Methodological Considerations
- Data Contradictions : Discrepancies in reported yields (e.g., 34% vs. 74% in ) highlight the need for solvent polarity optimization (e.g., DMF vs. ethanol) and catalyst loading adjustments .
- Advanced Characterization : Synchrotron XRD or cryo-EM may resolve crystallographic challenges posed by the compound’s flexibility .
Propiedades
IUPAC Name |
[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BFNO5S/c26-20-9-3-17(4-10-20)14-27-23(28)22(33-24(27)29)13-16-5-11-21(12-6-16)32-15-18-1-7-19(8-2-18)25(30)31/h1-13,30-31H,14-15H2/b22-13- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWUZCBSWABPMR-XKZIYDEJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BFNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676768 | |
Record name | [4-({4-[(Z)-{3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}methyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1229652-21-4 | |
Record name | [4-({4-[(Z)-{3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}methyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.